

### BMS-193884 versus BMS-207940 efficacy

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An Objective Comparison of BMS-193884 and BMS-207940 Efficacy

This guide provides a detailed comparison of two selective Endothelin-A (ETA) receptor antagonists, **BMS-193884** and its successor, BMS-207940 (also known as Edonentan). Developed by Bristol-Myers Squibb, these compounds were investigated for their potential in treating cardiovascular diseases such as heart failure and hypertension.[1][2] BMS-207940 was developed as a second-generation analog to improve upon the pharmacological profile of **BMS-193884**.[2][3] This document outlines their comparative binding affinities, pharmacokinetic properties, and functional efficacy, supported by experimental data for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

Both **BMS-193884** and BMS-207940 are competitive antagonists of the Endothelin-A (ETA) receptor.[1][4][5] The endothelin system plays a crucial role in vasoconstriction.[6] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to ETA receptors on smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and cell proliferation.[6][7][8] By selectively blocking the ETA receptor, these antagonists prevent the binding of ET-1, thereby inhibiting its vasoconstrictive effects and promoting vasodilation.[4][6] The selectivity for the ETA receptor over the ETB receptor is a key characteristic, as ETB receptor activation can mediate vasodilation and the clearance of circulating ET-1.[6]

# Data Presentation Quantitative Comparison of In Vitro Properties



The following table summarizes the binding affinity (Ki) for human endothelin receptors and the selectivity of each compound for the ETA receptor over the ETB receptor.

| Compound   | ETA Receptor Ki                | ETB Receptor Ki     | Selectivity (ETA vs.<br>ETB) |
|------------|--------------------------------|---------------------|------------------------------|
| BMS-193884 | 1.4 nM[9]                      | 1.9 μM (1900 nM)[9] | ~1357-fold                   |
| BMS-207940 | 10 pM (0.01 nM)[3]<br>[10][11] | ~800 nM             | >80,000-fold[3][7]           |

Lower Ki values indicate higher binding affinity.

### Quantitative Comparison of Pharmacokinetic Parameters in Rats

The pharmacokinetic profiles of the two compounds were compared in rats, revealing significant improvements in the second-generation molecule, BMS-207940.

| Parameter                           | BMS-193884 | BMS-207940     |
|-------------------------------------|------------|----------------|
| Intravenous Clearance (ml/min/kg)   | 2.6[9]     | 5.4[9]         |
| Volume of Distribution (Vdss, I/kg) | 0.08[9]    | 1.0[9]         |
| Intravenous Half-life (t½, h)       | 2.0[9]     | 3.4[9]         |
| Oral Bioavailability (%)            | 43%[9]     | 100%[3][9][11] |

## Efficacy Comparison Preclinical Efficacy of BMS-193884

In laboratory studies, **BMS-193884** demonstrated the ability to inhibit endothelin-induced contractions. In rabbit cavernosal tissue, 1  $\mu$ M of **BMS-193884** inhibited contractions induced by ET-1 and ET-2 by 34.5% and 42.9%, respectively.[12] It also caused dose-dependent relaxation in rabbit tissue strips with EC50 values of 107.2 nM for ET-1 and 1.7 nM for ET-2.[12]



In anesthetized rabbits, intravenous administration increased the duration of penile erection. [12] However, a pilot clinical study in men with mild-to-moderate erectile dysfunction did not show a significant improvement in erectile function compared to placebo.[12]

#### **Comparative Efficacy of BMS-207940**

BMS-207940 was shown to be a significantly more potent antagonist in vivo. In rats, intravenous administration of BMS-207940 blocked the pressor (blood pressure increasing) responses induced by big ET-1 with 30-fold greater potency than **BMS-193884**.[3] Following oral administration, BMS-207940 also displayed an enhanced duration of action compared to its predecessor.[3] The superior potency, selectivity, and pharmacokinetic profile, particularly its 100% oral bioavailability in rats, marked BMS-207940 as a more promising clinical candidate. [3][11]

## Experimental Protocols Endothelin Receptor Binding Assay

This assay was performed to determine the binding affinity (Ki) of the compounds for ETA and ETB receptors.

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors were used.[9]
- Membrane Preparation: Cell membranes were harvested and homogenized to create a membrane preparation containing the receptors.
- Binding Reaction: The membrane homogenate was incubated with a radiolabeled endothelin ligand (e.g., [125]-ET-1) and varying concentrations of the test compound (**BMS-193884** or BMS-207940).
- Incubation and Separation: The reaction was allowed to reach equilibrium. The bound radioligand was then separated from the unbound ligand by rapid filtration.
- Quantification: The radioactivity of the filters was measured using a gamma counter to determine the amount of bound ligand.



 Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated. The Ki value was then determined from the IC50 using the Cheng-Prusoff equation.

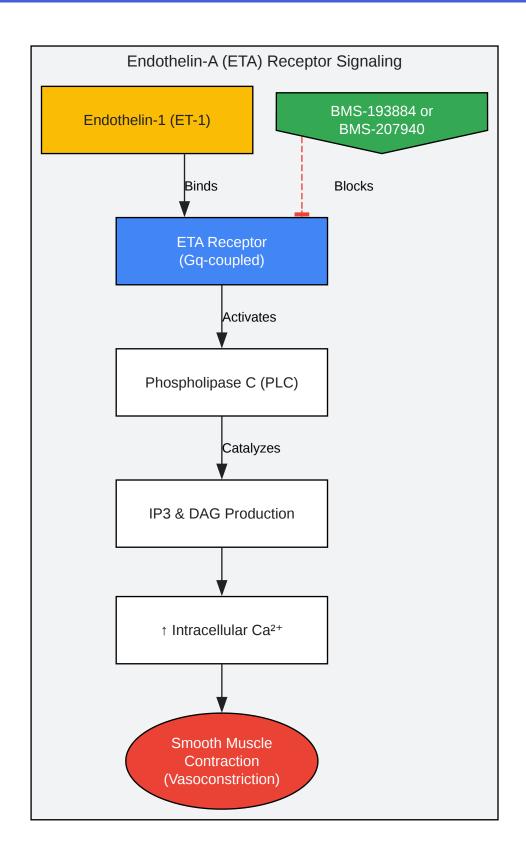
### In Vivo Big Endothelin-1 (ET-1) Induced Pressor Response in Rats

This experiment was conducted to evaluate the in vivo functional antagonism of the ETA receptor.

- Animal Preparation: Male Sprague-Dawley rats were anesthetized, and catheters were inserted into a carotid artery to monitor blood pressure and a jugular vein for compound and big ET-1 administration.[3]
- Compound Administration: A baseline blood pressure reading was established. BMS-193884
   or BMS-207940 was administered intravenously or orally at various doses.[3]
- Big ET-1 Challenge: After a set period following compound administration, a bolus of big Endothelin-1 (the precursor to ET-1) was injected intravenously to induce a pressor response (increase in blood pressure).
- Blood Pressure Monitoring: The arterial blood pressure was continuously monitored and recorded.
- Data Analysis: The inhibitory effect of the antagonist was quantified by measuring the reduction in the pressor response to big ET-1 compared to a vehicle control group. The potency (e.g., ED50) of each compound was then determined.

### **Mandatory Visualization**

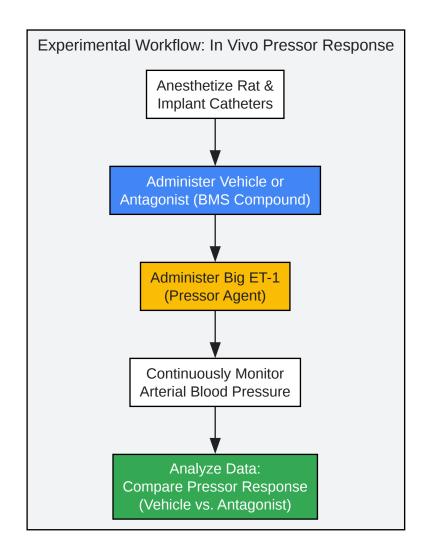




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Caption: Endothelin-A (ETA) receptor signaling pathway and point of antagonism.





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Caption: Workflow for assessing in vivo efficacy via pressor response assay.

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